molecular formula C23H28O4 B1625516 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde CAS No. 87367-64-4

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde

Cat. No.: B1625516
CAS No.: 87367-64-4
M. Wt: 368.5 g/mol
InChI Key: WFSYRCWVQZEUTJ-UHFFFAOYSA-N
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Description

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected through a nonoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with a suitable nonoxy linker. One common method involves the use of potassium carbonate as a base and a polymerization inhibitor to prevent unwanted side reactions. The reaction is carried out in the presence of an antioxidant to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde involves its ability to undergo various chemical transformations. The aldehyde groups can participate in nucleophilic addition reactions, while the phenoxy groups can engage in substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Formylphenoxy)benzaldehyde: Similar structure but lacks the nonoxy linker.

    4,4’-Oxydibenzaldehyde: Contains two benzaldehyde groups connected through an oxygen atom.

Uniqueness

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde is unique due to the presence of the nonoxy linker, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

4-[9-(4-formylphenoxy)nonoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c24-18-20-8-12-22(13-9-20)26-16-6-4-2-1-3-5-7-17-27-23-14-10-21(19-25)11-15-23/h8-15,18-19H,1-7,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSYRCWVQZEUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518499
Record name 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87367-64-4
Record name 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (150 ml) was added to 21.3 g of 1,9-dibromononane, 19.8 g of 4-hydroxybenzaldehyde and 21.7 g of potassium carbonate, and the mixture was stirred at 90° C. for 1.5 hours. The reaction mixture was cooled to room temperature and poured into water, and the thus formed precipitate was washed with water and then dried under a reduced pressure to obtain 26.9 g of 1,9-bis(4-formylphenoxy)nonane.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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